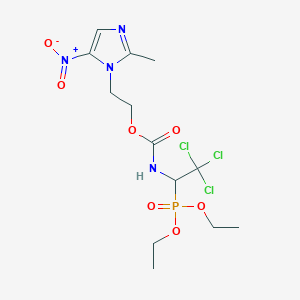
methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate, also known as MMPTB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiophene family, which is known for its diverse biological activities. MMPTB has been found to have several interesting properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new therapies for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Direcciones Futuras
There are several future directions for the study of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate. One area of research that has shown promise is in the development of new cancer therapies. This compound has been found to have potent anti-cancer activity, and more research is needed to fully understand its potential uses in the treatment of cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential uses in scientific research.
Métodos De Síntesis
The synthesis of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with methyl 3-aminobenzoate to produce this compound.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been studied for its potential use in several scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-29-19-10-8-16(9-11-19)20-15-31-22(21(20)26-12-3-4-13-26)23(27)25-18-7-5-6-17(14-18)24(28)30-2/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPFYPREIAYJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884071.png)
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2884076.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide](/img/structure/B2884079.png)
![2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884080.png)
![4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2884081.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)


![methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2884085.png)


![3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2884089.png)


